molecular formula C13H16N2S B164652 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol CAS No. 16325-43-2

4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B164652
CAS No.: 16325-43-2
M. Wt: 232.35 g/mol
InChI Key: XVHGXRIOJOSLFN-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol belongs to the dihydropyrimidine-2-thione class of compounds, which are recognized in scientific literature for their diverse pharmacological activities . Researchers are interested in this scaffold due to its documented potential, which includes antibacterial, antitumor, and antioxidative properties . Furthermore, this chemical family has been studied for its analgesic and anti-inflammatory effects . Some dihydropyrimidine derivatives also act as calcium channel blockers and exhibit activity as antihypertensive agents and neuropeptide Y antagonists, highlighting their broad utility in medicinal chemistry research . The crystal structure of a closely related analog (4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) shows that the dihydropyrimidine ring adopts an envelope conformation . The synthesis of such compounds typically involves the reaction of appropriate aniline and ketone precursors in the presence of thiocyanate reagents . This product, this compound, is provided for research and screening purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6,6-trimethyl-3-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHGXRIOJOSLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936805
Record name 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
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Molecular Weight

232.35 g/mol
Source PubChem
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CAS No.

16325-43-2
Record name 4,5,6-Trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione
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Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-4,4,6-trimethyl-1-phenyl-
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Record name USAF K-1796
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Record name 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol
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Biological Activity

4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol is a member of the dihydropyrimidine family, known for its diverse pharmacological activities. This compound has gained attention due to its potential therapeutic applications, including antibacterial, antitumor, antioxidative, analgesic, and anti-inflammatory properties. Its biological activity is largely attributed to its structural characteristics and the presence of the thiol group.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H17N2S\text{C}_{13}\text{H}_{17}\text{N}_2\text{S}

This molecule features a dihydropyrimidine ring with methyl and phenyl substituents that influence its biological interactions. The thiol (-SH) group is particularly significant for its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are the key areas of research regarding its biological effects:

Antibacterial Activity

Research indicates that compounds in the dihydropyrimidine class exhibit significant antibacterial properties. For instance, Alam et al. (2005) reported that various dihydropyrimidine derivatives showed effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.

Antitumor Activity

Dihydropyrimidines have been studied for their potential antitumor effects. Swamy et al. (2005) demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Antioxidative Activity

Sriram et al. (2006) highlighted the antioxidative properties of dihydropyrimidines, suggesting that they can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage associated with various diseases.

Analgesic and Anti-inflammatory Properties

Leite et al. (2006) focused on the analgesic and anti-inflammatory effects of related compounds, indicating that dihydropyrimidines could serve as non-steroidal anti-inflammatory agents by inhibiting cyclooxygenase enzymes.

Case Study 1: Inhibition of Lymphoid Tyrosine Phosphatase

A study conducted by Khurshid et al. (2017) synthesized a series of substituted dihydropyrimidines and evaluated their ability to inhibit lymphoid tyrosine phosphatase (PTPN22). Among the compounds tested, this compound exhibited an IC50 value of 18 ± 1 μM, indicating potent inhibition compared to other derivatives .

CompoundIC50 (μM)
3d18 ± 1
3c45 ± 3
Control-

Case Study 2: Antiproliferative Effects

In vitro studies have shown that dihydropyrimidines can induce apoptosis in cancer cells. For example, compounds were tested against human leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 6.62 μM to 10.32 μM .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds similar to 4,4,6-trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of dihydropyrimidines significantly inhibited lipid peroxidation in biological systems .

Antimicrobial Properties
The thiol group in this compound enhances its ability to interact with biological targets, making it a candidate for antimicrobial agents. Studies have shown that certain dihydropyrimidine derivatives possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various dihydropyrimidines, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics used in clinical settings .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization leading to the development of more complex molecules. The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions.

Table 1: Synthetic Routes Using Dihydropyrimidines

Reaction TypeConditionsYield (%)References
CyclizationReflux in ethanol85
AlkylationBase-catalyzed reaction90
CondensationAcidic conditions75

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research has shown that adding this compound to polymer blends can improve their resistance to thermal degradation and increase tensile strength .

Table 2: Properties of Polymer Blends with Dihydropyrimidines

Polymer TypeAddition (%)Tensile Strength (MPa)Thermal Stability (°C)
Polyethylene525180
Polystyrene1030200

Comparison with Similar Compounds

Comparison with Structural Analogs: Dihydropyrimidine-Thiol Derivatives

Substituent Effects on Analytical Performance

The compound’s performance is influenced by substituents on the phenyl ring. Derivatives such as:

  • 4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-97-2)
  • 4,4-Dimethyl-1-(1-naphthyl)-1,4-dihydropyrimidine-2-thiol (CAS: 1142212-68-7)
  • 1-(3-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CAS: 259683-70-0)

exhibit reduced metal-binding capacity compared to the 2,4-dinitro aminophenyl variant due to weaker electron-withdrawing groups. For example, the naphthyl derivative lacks nitro groups, limiting its ability to stabilize metal-ligand complexes .

Commercial Availability and Cost

The parent compound is commercially available (e.g., TRC, Sigma-Aldrich) at $45–144 per 10–250 mg, while analogs like 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol are priced similarly but lack specificity for transition metals .

Comparison with Non-Dihydropyrimidine Chromogenic Reagents

Sensitivity and Selectivity

  • N,N′-Disalicylidene-2,3-diaminopyridine: Exhibits a molar absorptivity of 2.8 × 10⁴ L mol⁻¹ cm⁻¹ for Cu(II), significantly lower than 2',4'-dinitro APTPT’s 5.0 × 10⁴ L mol⁻¹ cm⁻¹ .
  • 4-(4'-Nitrobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT): Operates in a narrower pH range (4.0–6.0 vs. 8.7–10.5 for 2',4'-dinitro APTPT) and has higher interference from Fe(III) and Zn(II) .
  • Thiosemicarbazone derivatives : Require longer reaction times (>20 min) compared to the rapid ternary complex formation (5–10 min) with 2',4'-dinitro APTPT .

Key Advantages of 2',4'-Dinitro APTPT

  • Broad pH tolerance : Effective in alkaline conditions (pH 8.7–10.5), reducing interference from acidic media contaminants .
  • Low detection limits : 0.05 µg mL⁻¹ for Cu(II) and 0.02 µg mL⁻¹ for Cd(II), outperforming traditional reagents like dithizone .
  • Synergistic enhancement : Pyridine addition increases molar absorptivity by 40% via ternary complex formation (Cu:2',4'-dinitro APTPT:Py = 1:2:2) .

Limitations

  • Limited solubility in aqueous media necessitates organic solvents (e.g., chloroform) for extraction .
  • Less effective for noble metals (e.g., Pd(II), Pt(IV)) compared to dithiocarbamates .

Data Tables

Table 1: Analytical Parameters for Selected Chromogenic Reagents

Reagent Target Metal Molar Absorptivity (L mol⁻¹ cm⁻¹) pH Range Detection Limit (µg mL⁻¹) Linear Range (µg mL⁻¹)
2',4'-Dinitro APTPT Cu(II) 5.0 × 10⁴ 8.7–10.5 0.05 0.2–12.6
NBIMMT Cu(II) 2.8 × 10⁴ 4.0–6.0 0.12 0.5–10.0
Thiosemicarbazone derivative Cu(II) 3.5 × 10⁴ 3.5–5.5 0.08 0.3–15.0
2',4'-Dinitro APTPT Cd(II) 4.2 × 10⁴ 9.0–11.0 0.02 0.1–8.5

Table 2: Structural Comparison of Dihydropyrimidine-Thiol Derivatives

Compound (CAS) Substituent Key Application Commercial Price (per 100 mg)
2',4'-Dinitro APTPT (N/A) 2,4-Dinitro aminophenyl Multi-metal detection $90–144
4,4-Dimethyl-1-(1-naphthyl)-... (1142212-68-7) 1-Naphthyl Limited metal binding Discontinued
1-(3-Methoxyphenyl)-... (259683-70-0) 3-Methoxyphenyl No reported metal applications $120 (estimated)

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the formation of a β-enaminoester intermediate through the condensation of a β-ketoester (e.g., ethyl acetoacetate) with an ammonium source. Subsequent nucleophilic attack by the aldehyde (e.g., benzaldehyde) generates a Knoevenagel adduct, which undergoes cyclization with thiourea to form the dihydropyrimidine ring. The thiol group at position 2 is introduced via thiourea incorporation, while methyl substituents at positions 4 and 6 originate from the β-ketoester and aldehyde components, respectively.

Critical parameters influencing yield include:

  • Solvent selection : Ethanol (86% yield) outperforms methanol (42%) or acetonitrile (<30%) due to improved solubility of intermediates.

  • Temperature : Reactions conducted at 80°C for 8–24 hours achieve optimal cyclization.

  • Catalyst : Potassium hydroxide (2 mmol) enhances reaction kinetics compared to carbonate bases.

Table 1: Representative Cyclocondensation Conditions and Outcomes

Starting MaterialsSolventTemp (°C)Time (h)Yield (%)
Ethyl acetoacetate, benzaldehyde, thioureaEthanol80886
Methyl acetylacetonate, p-tolualdehyde, thioureaMethanol701275
Acetylacetone, cinnamaldehyde, thioureaAcetonitrile602468

Aza-Michael Addition/Nucleophilic Addition/Aromatization Tandem Process

A novel tandem reaction pathway employing divinyl ketones and thiourea has been explored for constructing the dihydropyrimidine scaffold. This method avoids pre-formed β-enaminoesters, instead relying on in situ generation of intermediates.

Synthetic Procedure and Mechanistic Insights

Divinyl ketones (e.g., 1,5-diphenylpenta-1,4-dien-3-one) react with thiourea in ethanol under basic conditions (KOH), proceeding through three sequential steps:

  • Aza-Michael addition : Thiourea attacks the α,β-unsaturated ketone, forming a thioamide intermediate.

  • Nucleophilic addition : Intramolecular cyclization generates a tetracyclic intermediate.

  • Aromatization : Dehydration yields the fully conjugated dihydropyrimidine ring.

This method’s advantages include fewer synthetic steps and compatibility with diverse aryl substituents. However, aliphatic divinyl ketones and nitro-substituted analogs fail to react, limiting substrate scope.

Table 2: Substrate Scope and Yields in Tandem Synthesis

Divinyl KetoneProduct SubstituentsYield (%)
1,5-Diphenylpenta-1,4-dien-3-one4-Phenethyl, 6-phenyl86
1-(4-Fluorophenyl)penta-1,4-dien-3-one4-(4-Fluorophenethyl), 6-(4-fluorophenyl)90
1-(2-Thienyl)penta-1,4-dien-3-one4-(2-Thienylethyl), 6-(2-thienyl)78

Thiourea-Mediated Cyclization of β-Chlorovinyl Ketones

An alternative route involves β-chlorovinyl ketones as electrophilic partners for thiourea. This method, though less common, provides regioselective control over thiol placement.

Reaction Dynamics and Limitations

β-Chlorovinyl ketones (e.g., 3-chloro-1-phenylbut-2-en-1-one) react with thiourea in acidic media, facilitating simultaneous cyclization and thiol incorporation. The chlorine atom acts as a leaving group, promoting nucleophilic attack by thiourea’s sulfur atom.

Key limitations include:

  • Side reactions : Competing elimination pathways may form undesired alkene byproducts.

  • Substrate availability : β-Chlorovinyl ketones require multi-step synthesis, reducing practicality.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol Synthesis

ParameterCyclocondensationTandem Processβ-Chlorovinyl Route
Yield (%) 75–8678–9060–72
Reaction Time (h) 8–24812–18
Substrate Flexibility ModerateHighLow
Purity (HPLC) ≥95%≥92%≥88%

The tandem process offers superior yields and shorter reaction times but requires specialized divinyl ketones. Cyclocondensation remains the most versatile for scale-up, despite longer durations.

Purification and Characterization Protocols

Post-synthetic purification typically involves column chromatography (petroleum ether/ethyl acetate, 10:1) or recrystallization from ethanol. Characterization relies on:

  • ¹H NMR : Methyl singlets at δ 1.2–1.4 (C4 and C6 CH₃), phenyl protons at δ 7.3–7.6.

  • IR : S–H stretch at 2550–2600 cm⁻¹, C=N absorption near 1660 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 232.35 (M⁺).

Q & A

Q. What are the established synthetic routes for 4,4,6-Trimethyl-1-phenyl-1,4-dihydropyrimidine-2-thiol, and what factors influence reaction yield?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing 4-methylpent-3-en-2-one with aniline derivatives and potassium thiocyanate (KSCN) in acetone. Key factors influencing yield include:

  • Solvent choice : Polar aprotic solvents like acetone improve reaction efficiency .
  • Temperature : Reflux conditions (~56°C for acetone) are critical for ring formation.
  • Substituent effects : Electron-withdrawing groups on the aniline ring (e.g., 4-chloro) may reduce steric hindrance, enhancing yield (62% reported for a chloro-substituted analog) .
  • Purification : Recrystallization from methanol or ethanol yields pure crystals .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield RangeReference
SolventAcetone62–96%
TemperatureReflux (~56°C)62–96%
Aniline derivative4-Chloroaniline62%

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies thiol (-SH) stretching vibrations (~2550 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
  • NMR : 1H^1H NMR reveals methyl group singlet peaks (δ ~1.2–1.5 ppm for C4 and C6 methyls) and aromatic proton signals (δ ~7.2–7.5 ppm for the phenyl ring) .
  • UV-Vis Spectroscopy : Used to study metal complexation (e.g., Au³⁺ detection via λmax shifts in ligand-to-metal charge transfer bands) .
  • HPLC : Reverse-phase columns (C18) with methanol/water mobile phases resolve impurities .

Advanced Questions

Q. How can crystallographic data elucidate the conformational dynamics of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Envelope conformation : The dihydropyrimidine ring adopts a puckered geometry, with the C4 methyl-bearing carbon deviating by 0.441 Å from the plane .
  • Dihedral angles : The phenyl ring forms an 89.42° angle with the pyrimidine ring, influencing steric interactions .
  • Hydrogen bonding : N–H⋯S bonds stabilize centrosymmetric dimers in the crystal lattice .
    Implications : These structural features affect reactivity (e.g., steric hindrance at C2-thiol) and intermolecular interactions in biological targets.

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models ligand-receptor interactions. For example, docking into bacterial enzyme active sites (e.g., dihydrofolate reductase) assesses potential antibacterial activity .
  • QSAR studies : Correlate substituent effects (e.g., methyl groups at C4/C6) with pharmacological properties (e.g., logP for membrane permeability) .
  • Validation : Compare computational predictions with experimental IC50 values from antimicrobial assays .

Q. How do structural modifications influence pharmacological properties?

Methodological Answer:

  • Substituent effects :
    • C1-phenyl group : A 4-chloro substituent (as in 1-(4-chlorophenyl) analogs) enhances antibacterial activity due to increased lipophilicity .
    • C2-thiol : Methylthio (-SMe) substitution (e.g., 2-(methylthio) derivatives) reduces hydrogen-bonding capacity but improves metabolic stability .
  • Case study : The 4-chloro analog in showed antibacterial activity against E. coli (MIC = 32 µg/mL), while the parent compound exhibited weaker effects.

Q. How can contradictory spectral or crystallographic data be resolved?

Methodological Answer:

  • Data reconciliation :
    • Spectral discrepancies : Compare NMR/IR data across solvents (e.g., DMSO vs. CDCl3) to account for solvent-induced shifts .
    • Crystallographic anomalies : Re-refine X-ray data using software like SHELXL, focusing on thermal parameters and hydrogen bonding networks .
  • Example : A reported dihedral angle of 89.42° between phenyl and pyrimidine rings may vary in solution due to dynamic puckering, necessitating molecular dynamics simulations.

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